6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354576
InChI: InChI=1S/C22H23NO6/c1-22(2,3)29-21(26)23-12-6-9-19(24)27-14-10-11-16-15-7-4-5-8-17(15)20(25)28-18(16)13-14/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,23,26)
SMILES:
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

CAS No.:

Cat. No.: VC16354576

Molecular Formula: C22H23NO6

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate -

Specification

Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
IUPAC Name (6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C22H23NO6/c1-22(2,3)29-21(26)23-12-6-9-19(24)27-14-10-11-16-15-7-4-5-8-17(15)20(25)28-18(16)13-14/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,23,26)
Standard InChI Key QMBCOTDVTCVRSE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

6-Oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a heterocyclic compound comprising a benzo[c]chromen core fused with a butanoate ester functionalized by a tert-butoxycarbonyl (Boc)-protected amine. The molecular structure is characterized by:

  • Benzo[c]chromen backbone: A tricyclic system featuring a benzopyran moiety with a ketone group at position 6.

  • Ester linkage: A butanoate group at position 3, connecting the chromen core to the Boc-protected amine.

  • Boc group: A tert-butoxycarbonyl moiety serving as a protective group for the primary amine.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₅NO₆
Molar Mass423.44 g/mol
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to acidic hydrolysis

The Boc group enhances solubility in organic media while protecting the amine during synthetic procedures .

Synthetic Routes and Methodologies

The synthesis of this compound involves multi-step strategies to construct the benzo[c]chromen core and introduce the Boc-protected butanoate side chain.

Construction of the Benzo[c]chromen Core

A metal-free, one-pot synthesis from 3,4-dichlorocoumarins and 1,3-butadienes has been reported for analogous benzo[c]chromen-6-ones . Key steps include:

  • Photo-induced [4+2] cycloaddition: Forms the initial bicyclic intermediate.

  • Thermal elimination of HCl: Generates a reactive diene.

  • Electrocyclic ring opening and 6π electrocyclization: Yields the fused tricyclic system.

This method avoids metal catalysts, enabling high yields (70–80%) and straightforward purification .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
Pulchrol (1)Natural benzochromene with antiparasitic activityIC₅₀: 1.5–28.3 µM against T. cruzi
6-Oxo-6H-benzo[c]chromen-3-yl estersSynthetic derivatives with variable R groupsModerate to high bioactivity
Boc-protected amino acid conjugatesEnhanced stability and controlled releaseProdrug applications

The tert-butoxycarbonyl group in this compound distinguishes it from simpler esters, offering synthetic flexibility and improved stability .

Industrial and Research Applications

Medicinal Chemistry

  • Targeted drug delivery: The Boc group enables pH-sensitive release mechanisms.

  • Antiparasitic agents: Structural similarity to pulchrol supports further investigation into tropical disease therapeutics .

Materials Science

  • Polymer additives: The chromen core’s rigidity could enhance thermal stability in polymers.

  • Fluorescent probes: Benzochromenes often exhibit luminescence, useful in bioimaging .

Future Directions and Research Gaps

  • Biological screening: Prioritize in vitro assays against parasitic and cancer cell lines.

  • Prodrug optimization: Evaluate Boc deprotection kinetics under physiological conditions.

  • Scalable synthesis: Adapt one-pot methodologies for industrial production .

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